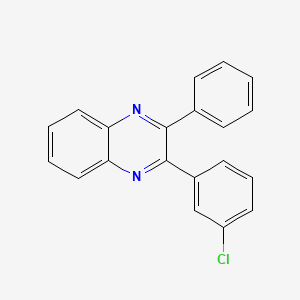
2-(3-chlorophenyl)-3-phenylquinoxaline
Descripción general
Descripción
2-(3-chlorophenyl)-3-phenylquinoxaline is a useful research compound. Its molecular formula is C20H13ClN2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0767261 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthesis for Anticancer, Antitubercular, and Antimicrobial Activities : A study by Popat et al. (2004) explored the synthesis of 2-(3-chlorophenyl)-3-substituted-benzylquinoxaline derivatives, which were then evaluated for their anticancer, antitubercular, and antimicrobial activities (Popat, Nimavat, Thaker, & Joshi, 2004).
Supramolecular Features
- Experimental and Computational Study : Mandal and Patel (2018) conducted a combined experimental and computational study on isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, revealing insights into halogen mediated weak interactions and chiral self-recognition or discrimination in crystal packing (Mandal & Patel, 2018).
Polymer Applications
- New Heterocyclic Polyethers with Phenylquinoxaline : A study by Hamciuc et al. (2001) on the synthesis of new heterocyclic polyethers, containing phenylquinoxaline and 1,3,4-oxadiazole rings, demonstrated their good solubility, stability, and potential for applications such as transparent, flexible films with low dielectric constants and violet fluorescence (Hamciuc, Hamciuc, Brumǎ, Klapper, Pakula, & Demeter, 2001).
Evaluation as Anti-inflammatory and Analgesic Agents
- Novel 4(3H)-quinazolinone Derivatives : Farag et al. (2012) synthesized new derivatives of 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline with potential anti-inflammatory and analgesic activity, demonstrating the versatility of quinoxaline derivatives in medicinal chemistry (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Poly(aryl ether phenylquinoxaline) Synthesis
- High-Performance Poly(aryl ether phenylquinoxaline) : Klein, Kim, and Harris (2001) developed an improved route to synthesize high-performance poly(aryl ether phenylquinoxaline), a material with significant implications for advanced material applications, showcasing the polymer's stability and high glass transition temperature (Klein, Kim, & Harris, 2001).
Quinoxalines as Corrosion Inhibitors
- Inhibition Efficiencies of Quinoxalines : Zarrouk et al. (2014) conducted a study on the use of quinoxalines as corrosion inhibitors for copper in nitric acid media, revealing the relationship between molecular structure and inhibition efficiency, which can be crucial for industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Antimicrobial Activity
- New Quinoxaline Derivatives : Research by Patel and Shaikh (2011) on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated their significant antimicrobial activities, highlighting the pharmaceutical potential of quinoxaline derivatives (Patel & Shaikh, 2011).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2/c21-16-10-6-9-15(13-16)20-19(14-7-2-1-3-8-14)22-17-11-4-5-12-18(17)23-20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZWWBDREVNGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
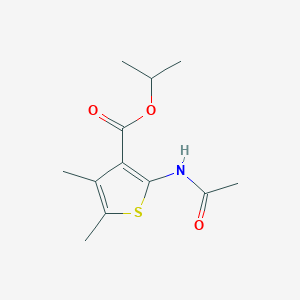
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
![3-[(2-formylphenoxy)methyl]benzoic acid](/img/structure/B5790137.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5790148.png)
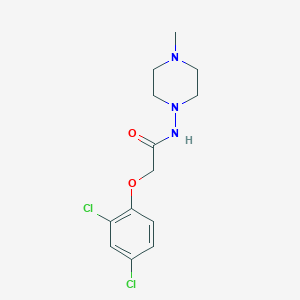
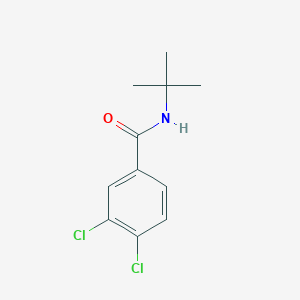
![N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5790172.png)

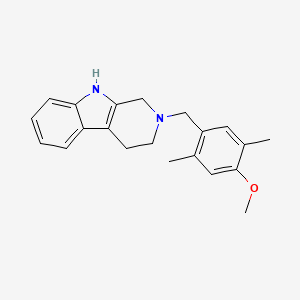
![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5790199.png)
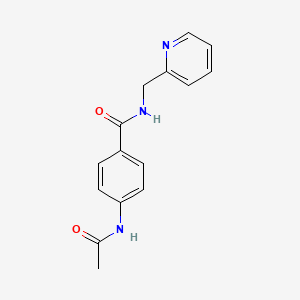
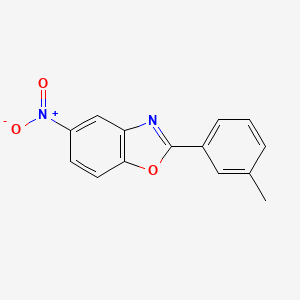
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)
